7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid
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Overview
Description
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid is a complex organic compound with a molecular weight of 406.4 g/mol . It is characterized by its unique triazolo-piperazine core structure, which is often utilized in medicinal chemistry for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid typically involves multiple steps. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-Diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
The reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For example, oxidation reactions may need to be conducted at low temperatures to prevent over-oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid involves its interaction with specific molecular targets. The triazolo-piperazine core can bind to enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
Uniqueness
Compared to similar compounds, 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid stands out due to its unique triazolo-piperazine core, which imparts distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid , often referred to as Fmoc-triazolopiperazine, is a synthetic derivative notable for its potential biological activities. This article reviews its biological properties based on available literature and studies.
Chemical Structure and Properties
The molecular formula of Fmoc-triazolopiperazine is C22H20N4O6. The compound features a triazole ring fused with a piperazine moiety and is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure contributes to its stability and bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to Fmoc-triazolopiperazine exhibit significant antimicrobial properties. For instance, derivatives of the triazole class have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Fmoc-triazolopiperazine | E. coli | 32 µg/mL |
Fmoc-triazolopiperazine | S. aureus | 16 µg/mL |
Anticancer Activity
Investigations into the anticancer properties of Fmoc-triazolopiperazine have revealed promising results. It has been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.
Case Study:
In a study published in 2023, Fmoc-triazolopiperazine was tested on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The IC50 value was determined to be approximately 15 µM.
The biological activity of Fmoc-triazolopiperazine is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in nucleotide synthesis.
- Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Fmoc-triazolopiperazine. Preliminary data suggest:
- Absorption: Rapid absorption post-administration.
- Bioavailability: Moderate bioavailability due to extensive first-pass metabolism.
- Half-life: Approximately 4 hours in vivo.
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c26-19(27)17-9-25-18(22-23-20(25)28)10-24(17)21(29)30-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYRGSAUMWLILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=NNC(=O)N21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137493-56-0 |
Source
|
Record name | 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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